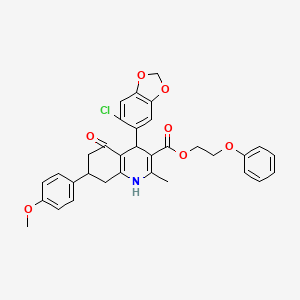![molecular formula C18H12N2O4S B5236051 5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)
5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as Nitrophenylpropyldieneindolinone (NPPDI), is a thiazolidine derivative chemical compound. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. 5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. However, its use is limited by its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of more efficient synthesis methods to improve its availability for research. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-nitrophenyl-2-propen-1-one. This intermediate product is then reacted with thiosemicarbazide to form 5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-tumor activity, anti-inflammatory activity, and anti-viral activity. 5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(5Z)-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c21-17-16(25-18(22)19(17)14-6-2-1-3-7-14)8-4-5-13-9-11-15(12-10-13)20(23)24/h1-12H/b5-4+,16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJUPPXCBRBOQH-VJSUNBITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)
![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)


![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)





